1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile is an organic compound with a complex structure, featuring a naphthalene ring system that is partially hydrogenated and functionalized with a nitrile and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile typically involves the hydrogenation of naphthalene derivatives followed by functional group transformations. One common method includes the reduction of naphthalene to 1,2,3,4-tetrahydronaphthalene, which is then subjected to further reactions to introduce the nitrile and ketone functionalities .
Industrial Production Methods: Industrial production of this compound may involve catalytic hydrogenation processes using metal catalysts such as palladium or platinum. These processes are optimized for high yield and purity, often conducted under controlled temperature and pressure conditions to ensure the selective formation of the desired product .
Chemical Reactions Analysis
Types of Reactions: 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, leading to the formation of amides or other derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitrile and ketone groups play a crucial role in these interactions, often forming hydrogen bonds or participating in nucleophilic attacks. These interactions can modulate the activity of enzymes or alter the binding affinity of receptors, leading to various biological effects .
Comparison with Similar Compounds
1,2,3,4-Tetrahydronaphthalene: A precursor in the synthesis of 1-Oxo-1,2,3,4-tetrahydro-naphthalene-2-carbonitrile.
Naphthalene: The fully aromatic parent compound.
Uniqueness: this compound is unique due to the presence of both nitrile and ketone functionalities on a partially hydrogenated naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications compared to its analogs .
Properties
IUPAC Name |
1-oxo-3,4-dihydro-2H-naphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c12-7-9-6-5-8-3-1-2-4-10(8)11(9)13/h1-4,9H,5-6H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQVUBJGZZXTVNS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.